

# Application Note: HPLC-UV Screening for Carbodenafil in Supplements

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## Compound of Interest

Compound Name: Carbodenafil

Cat. No.: B589546

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## Abstract

This application note describes a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the screening and quantification of **carbodenafil** in dietary supplements. **Carbodenafil** is an unapproved analogue of sildenafil, a phosphodiesterase type 5 (PDE-5) inhibitor, which has been illicitly added to products marketed for male sexual enhancement. The presented protocol provides a reliable methodology for the identification and quantification of **carbodenafil**, ensuring consumer safety and regulatory compliance. This method is intended for use by researchers, scientists, and professionals in the fields of drug development and quality control.

## Introduction

Dietary supplements intended to enhance male sexual performance are a growing market. However, these products are often adulterated with undeclared synthetic phosphodiesterase type 5 (PDE-5) inhibitors or their analogues. **Carbodenafil**, a sildenafil analogue, is one such substance that has been identified in adulterated supplements. Its presence is illegal and poses a significant health risk to consumers, as the safety and efficacy of this compound have not been evaluated by regulatory agencies. Therefore, a reliable and accessible analytical method for the detection of **carbodenafil** is crucial. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used, cost-effective, and robust technique for the analysis of such adulterants in complex matrices like dietary supplements.<sup>[1][2]</sup>

## Chemical Structure of Carbodenafil

**Carbodenafil** is structurally related to sildenafil, with modifications to the piperazine ring.

- IUPAC Name: 5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one[3]
- Molecular Formula: C<sub>24</sub>H<sub>32</sub>N<sub>6</sub>O<sub>3</sub>[3]
- Molecular Weight: 452.5 g/mol [3]

## Experimental Protocols

### Sample Preparation

The sample preparation protocol is designed to efficiently extract **carbodenafil** from various supplement matrices, including powders, capsules, and soft gels.

Materials:

- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized water
- n-Hexane (for soft gels)
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- 0.45 µm syringe filters (e.g., PTFE or nylon)

Procedure for Powders and Capsules:

- Accurately weigh 100 mg of the homogenized supplement powder (for capsules, open and use the contents) into a 15 mL centrifuge tube.
- Add 10 mL of methanol to the tube.
- Vortex for 1 minute to ensure the sample is fully wetted.
- Sonicate the mixture in an ultrasonic bath for 30 minutes to facilitate extraction.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
- If necessary, dilute the sample with the mobile phase to fall within the calibration range.

Procedure for Soft Gel Capsules:

- Cut open the soft gel capsule and transfer the contents into a 15 mL centrifuge tube.
- Add 10 mL of methanol and vortex for 1 minute.
- Sonicate for 30 minutes.
- Add 5 mL of n-hexane, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Carefully collect the lower methanolic layer, avoiding the upper hexane layer which contains oily excipients.
- Filter the methanolic extract through a 0.45 µm syringe filter into an HPLC vial.

## HPLC-UV Method

This method is based on established protocols for the analysis of sildenafil and its analogues.

[\[1\]](#)[\[2\]](#)[\[4\]](#)

Instrumentation:

- HPLC system with a UV/Vis or Diode Array Detector (DAD)

- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Autosampler

#### Chromatographic Conditions:

Parameter	Value
Mobile Phase	A: 0.1% Formic acid in Water B: Acetonitrile
Gradient	0-2 min: 20% B 2-12 min: 20% to 80% B 12-15 min: 80% B 15-16 min: 80% to 20% B 16-20 min: 20% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	290 nm

#### Standard Preparation:

Prepare a stock solution of **carbodenafil** standard at 1 mg/mL in methanol. From this stock, create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.

## Data Presentation

### Method Validation Summary

The HPLC-UV method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.<sup>[1]</sup> The following table summarizes typical validation parameters for the analysis of sildenafil analogues.

Parameter	Typical Value
Linearity (R <sup>2</sup> )	> 0.999
Limit of Detection (LOD)	0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)	0.5 - 1.5 µg/mL
Accuracy (% Recovery)	95 - 105%
Precision (% RSD)	< 2%
Retention Time	Analyte-specific (to be determined)

## Quantitative Analysis Example

The concentration of **carbodenafil** in a supplement sample is calculated using the linear regression equation obtained from the calibration curve.

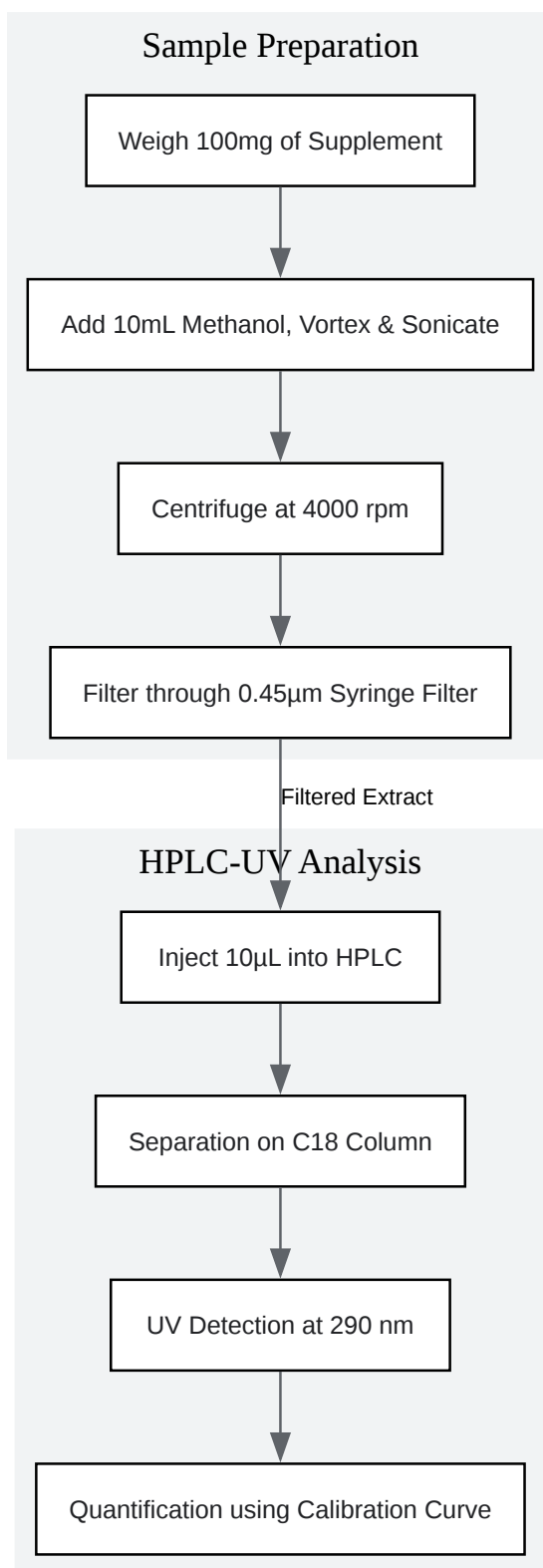
$$\text{Concentration } (\mu\text{g/mL}) = (\text{Peak Area} - \text{y-intercept}) / \text{slope}$$

To obtain the amount of **carbodenafil** per dosage unit (e.g., capsule):

$$\text{Amount (mg/capsule)} = \text{Concentration } (\mu\text{g/mL}) * \text{Dilution Factor} * \text{Volume of Extract (mL)} / 1000$$

## Visualizations

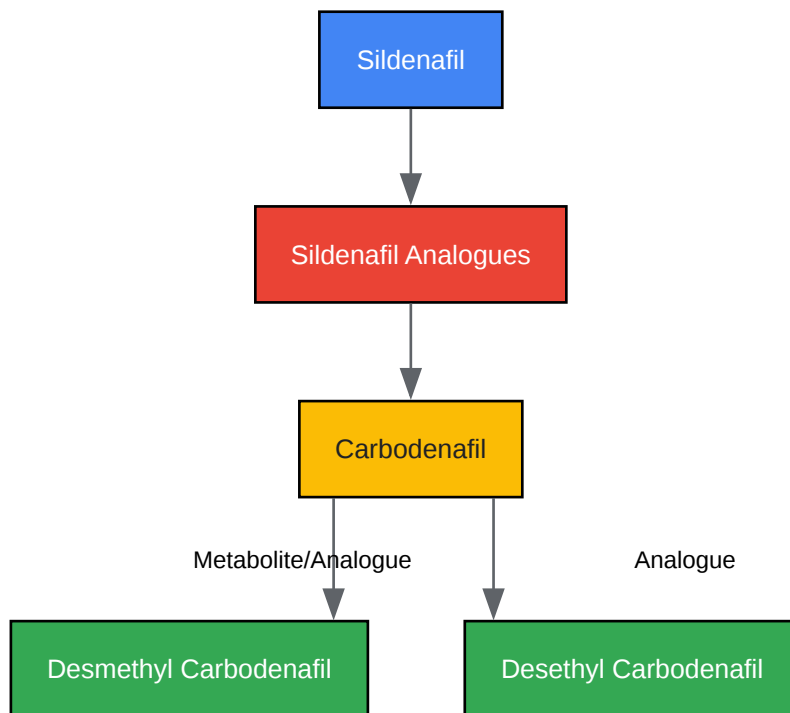
### Experimental Workflow



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Caption: Workflow for the extraction and analysis of **carbodenafil** in supplements.

## Logical Relationship of PDE-5 Inhibitors



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Caption: Relationship between sildenafil and its analogues, including **carbodenafil**.

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## References

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